3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole

Lipophilicity Physicochemical Properties Drug Design

3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1674389-98-0) is a highly functionalized 1,2,4-triazole derivative characterized by a bromo substituent at the 3-position, a 2-methoxyethoxy chain at the 5-position, and a methoxymethyl group at the N1-position. With a molecular formula of C₇H₁₂BrN₃O₃ and a molecular weight of 266.09 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, particularly for applications requiring finely tuned physicochemical properties.

Molecular Formula C7H12BrN3O3
Molecular Weight 266.09 g/mol
CAS No. 1674389-98-0
Cat. No. B1446061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole
CAS1674389-98-0
Molecular FormulaC7H12BrN3O3
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESCOCCOC1=NC(=NN1COC)Br
InChIInChI=1S/C7H12BrN3O3/c1-12-3-4-14-7-9-6(8)10-11(7)5-13-2/h3-5H2,1-2H3
InChIKeyBNDREJBQUXIWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1674389-98-0): A Specialized 1,2,4-Triazole Building Block for Advanced Medicinal Chemistry


3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1674389-98-0) is a highly functionalized 1,2,4-triazole derivative characterized by a bromo substituent at the 3-position, a 2-methoxyethoxy chain at the 5-position, and a methoxymethyl group at the N1-position . With a molecular formula of C₇H₁₂BrN₃O₃ and a molecular weight of 266.09 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, particularly for applications requiring finely tuned physicochemical properties . Its unique substitution pattern offers a differentiated profile in terms of lipophilicity, hydrogen-bonding capacity, and conformational flexibility compared to simpler 5-substituted triazole analogs, making it a strategic choice for structure-activity relationship (SAR) exploration and lead optimization campaigns .

Why 3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Analogs for Procurement


Generic substitution of 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole with simpler 5-alkoxy or 5-unsubstituted analogs is strongly discouraged because the 2-methoxyethoxy chain imparts a quantifiably distinct physicochemical profile that directly influences solubility, molecular recognition, and synthetic utility . Standard replacements such as the 5-methoxy analog (CAS 1573547-56-4) or 5-ethoxy analog (CAS 1706431-13-1) exhibit lower topological polar surface area (TPSA), fewer hydrogen-bond acceptors, and reduced conformational flexibility, which can fundamentally alter a lead compound's pharmacokinetic and pharmacodynamic properties [1]. Even minor structural modifications within the 1,2,4-triazole class have been shown to cause significant shifts in biological activity and metabolic stability in drug discovery programs, making the specific substitution pattern of CAS 1674389-98-0 essential for maintaining SAR continuity and ensuring reproducible synthetic outcomes .

Quantitative Differentiation Evidence for 3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1674389-98-0) vs. Closest Structural Analogs


Computed LogP (XLogP3-AA) Comparison: Intermediate Lipophilicity of the 2-Methoxyethoxy Chain vs. Ethoxy and Methoxy Analogs

The target compound (CAS 1674389-98-0) exhibits a computed LogP (XLogP3-AA) of 1.12, positioning it between the less lipophilic 5-methoxy analog (XLogP3-AA = 1.2) and the more lipophilic 5-ethoxy analog (XLogP3-AA = 1.6) [1][2]. This intermediate lipophilicity is particularly relevant for optimizing membrane permeability while maintaining aqueous solubility, a critical balance in oral drug design. In contrast, the 5-unsubstituted analog (3-bromo-1-(methoxymethyl)-1H-1,2,4-triazole) exhibits a substantially lower LogP of 0.40, which may lead to significantly different absorption and distribution profiles .

Lipophilicity Physicochemical Properties Drug Design

Rotatable Bond Count and Topological Polar Surface Area (TPSA): Enhanced Conformational Flexibility and Polarity vs. 5-Methoxy and 5-Ethoxy Analogs

The target compound possesses 6 rotatable bonds and a TPSA of 58.4 Ų, representing a significant increase in both molecular flexibility and polarity compared to the 5-methoxy analog (3 rotatable bonds, TPSA 49.2 Ų) and the 5-ethoxy analog (4 rotatable bonds, TPSA 49.2 Ų) [1][2]. The additional rotatable bonds, primarily contributed by the 2-methoxyethoxy chain, provide greater conformational adaptability for target binding, while the increased TPSA enhances hydrogen-bonding capacity and may improve solubility in polar environments .

Conformational Flexibility Polar Surface Area Medicinal Chemistry

Hydrogen-Bond Acceptor Count: Enhanced Intermolecular Interaction Potential of the 2-Methoxyethoxy Chain vs. Simpler Alkoxy Analogs

The target compound features 5 hydrogen-bond acceptor (HBA) sites, derived from the triazole ring nitrogens and the ether oxygens of the 2-methoxyethoxy and methoxymethyl groups . This is a marked increase over the 5-methoxy and 5-ethoxy analogs, each of which have only 4 HBA sites, and the 5-unsubstituted analog, which has only 3 HBA sites [1][2]. A higher HBA count is correlated with improved aqueous solubility and greater potential for specific polar interactions with biological targets, which can enhance binding affinity and selectivity in medicinal chemistry applications .

Hydrogen Bonding Target Engagement Solubility

Synthetic Versatility: Bromo Substituent as a Handle for Suzuki-Miyaura Cross-Coupling vs. Non-Brominated Triazoles

The bromo substituent at the 3-position of the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling efficient diversification of the triazole scaffold [1]. This reactivity is a class-level feature shared with other 3-bromo-1,2,4-triazoles; however, the specific substitution pattern of CAS 1674389-98-0 (with the solubilizing 2-methoxyethoxy chain) may enhance reaction performance in polar or aqueous solvent systems compared to less polar analogs . The bromo substituent's strategic placement at the 3-position, adjacent to the methoxymethyl-protected N1, provides orthogonal reactivity that is essential for sequential functionalization in multi-step synthesis .

Cross-Coupling Suzuki-Miyaura Scaffold Diversification

Purity Grade and Procurement Quality: 98% (HPLC) Certification from Leyan vs. Typical 95% Grade for Closest Analogs

The target compound is commercially available at a certified purity of 98% (HPLC) from Leyan (Product No. 1850301), which represents a premium grade compared to the standard 95% purity typically offered for the 5-methoxy analog (CAS 1573547-56-4) and the 5-ethoxy analog (CAS 1706431-13-1) . Higher purity reduces the risk of side reactions, simplifies purification, and ensures greater reproducibility in sensitive biological assays or late-stage functionalization steps, making the 98% grade a valuable standard for demanding research applications .

Purity Quality Control Procurement

Density and Boiling Point: Physical Property Differentiation vs. 5-Methoxy and 5-Ethoxy Analogs

The target compound has a predicted density of 1.6 ± 0.1 g/cm³ and a boiling point of 347.7 ± 52.0 °C at 760 mmHg, reflecting its higher molecular weight and extended ether chain compared to the 5-methoxy analog (MW 222.04) and the 5-ethoxy analog (MW 236.07) [1][2]. These physical properties may influence handling, formulation, and purification strategies, particularly in large-scale synthesis or when designing protocols for high-throughput experimentation .

Physical Properties Formulation Handling

Optimal Research and Procurement Scenarios for 3-Bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole (CAS 1674389-98-0)


Lead Optimization in Medicinal Chemistry: Fine-Tuning Physicochemical Properties for Oral Bioavailability

When optimizing a lead series for oral bioavailability, the intermediate LogP (1.12) and enhanced TPSA (58.4 Ų) of the target compound make it a strategic choice for balancing membrane permeability and aqueous solubility . Compared to the 5-ethoxy analog (LogP 1.6), the lower lipophilicity reduces the risk of metabolic instability and off-target binding, while the higher TPSA and HBA count (5 vs. 4) relative to both methoxy and ethoxy analogs provide additional opportunities for target engagement [1]. This profile is particularly relevant for programs targeting CNS-excluded indications where moderate lipophilicity and high polarity are desirable .

Scaffold Diversification via Suzuki-Miyaura Cross-Coupling for Kinase or Mcl-1 Inhibitor Libraries

The 3-bromo substituent of CAS 1674389-98-0 serves as a robust handle for palladium-catalyzed cross-coupling, enabling the efficient synthesis of diverse biaryl triazole libraries for kinase inhibitor or Mcl-1 inhibitor programs . The presence of the 2-methoxyethoxy chain may improve solubility in the aqueous-organic solvent mixtures commonly used in Suzuki-Miyaura conditions (e.g., EtOH/THF/water), potentially leading to higher yields and cleaner reaction profiles compared to less polar analogs [1]. The 98% purity grade available from Leyan ensures that the starting material does not introduce contaminants that could interfere with catalytic cycles or complicate product purification .

Fragment-Based Drug Discovery (FBDD): Exploiting Conformational Flexibility for Target Binding

The 6 rotatable bonds of the target compound confer significant conformational flexibility, which is advantageous in fragment-based drug discovery (FBDD) for exploring diverse binding modes and achieving induced-fit interactions with protein targets . In contrast, the 5-methoxy analog (3 rotatable bonds) and 5-ethoxy analog (4 rotatable bonds) offer more rigid scaffolds that may limit binding mode exploration. The combination of high flexibility and increased HBA count (5) makes the target compound a versatile fragment for screening against targets with deep or flexible binding pockets, such as kinases or epigenetic readers [1].

Agrochemical Intermediate Synthesis: Enhancing Environmental Compatibility through Polarity Modulation

The enhanced polarity (TPSA 58.4 Ų) and hydrogen-bonding capacity (5 HBA) of the target compound make it a suitable intermediate for designing agrochemicals with improved environmental profiles, such as reduced soil mobility or enhanced biodegradability . The methoxyethoxy chain provides a solubilizing motif that can be retained in the final active ingredient to improve formulation properties without significantly increasing LogP, a common challenge with alkyl chain modifications [1]. The commercial availability of the compound at both 95% and 98% purity grades allows for economical scale-up from discovery-phase screening to process development .

Quote Request

Request a Quote for 3-bromo-5-(2-methoxyethoxy)-1-(methoxymethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.